1-Amino-2-methylpropan-2-ol hydrochloride

Übersicht

Beschreibung

1-Amino-2-methylpropan-2-ol is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a component of the drugs ambuphylline and pamabrom and is also used in cosmetics . It is a versatile intermediate used for the synthesis of more complex compounds, including inhibitors .

Synthesis Analysis

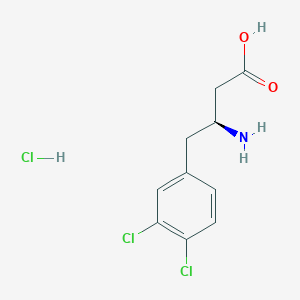

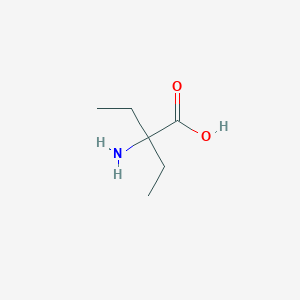

Aminomethyl propanol can be produced by the hydrogenation of 2-aminoisobutyric acid or its esters . It is also synthesized from beta-Hydroxyisovaleric Acid .Molecular Structure Analysis

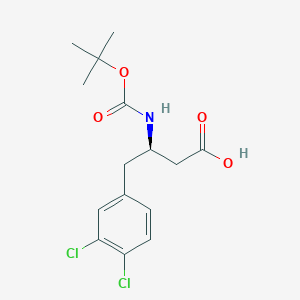

The empirical formula of 1-Amino-2-methylpropan-2-ol is C4H11NO . The molecular weight is 89.14 .Chemical Reactions Analysis

It is a precursor to oxazolines via its reaction with acyl chlorides . Via sulfation of the alcohol, the compound is also a precursor to 2,2-dimethylaziridine .Physical And Chemical Properties Analysis

1-Amino-2-methylpropan-2-ol is a colorless or yellowish liquid . It is miscible with water, ethanol, benzene, ether, and acetone . The density is 0.957 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen

. It’s a colorless liquid that is classified as an alkanolamine . It’s a useful buffer and a precursor to numerous other organic compounds .

-

Preparation of Buffer Solutions : It is used for the preparation of buffer solutions . Buffer solutions are used in various scientific fields, including chemistry and biology, to maintain the pH of a solution within a specific range, thus allowing for more accurate experimental results.

-

Pharmaceutical Applications : It is a component of the drugs ambuphylline and pamabrom . These drugs are used in the treatment of various medical conditions.

-

Cosmetics : It is also used in cosmetics . In this field, it may be used as a pH adjuster or as a buffering agent.

-

Chemical Synthesis : It is a precursor to oxazolines via its reaction with acyl chlorides . Oxazolines are used in various chemical reactions, including as ligands in asymmetric catalysis.

-

Production of 2,2-dimethylaziridine : Via sulfation of the alcohol, the compound is also a precursor to 2,2-dimethylaziridine . Aziridines are used in the synthesis of various organic compounds.

-

Intermediate in the Synthesis of Other Compounds : Aminomethyl propanol is used as an intermediate the synthesis of fepradinol, isobucaine, and radafaxine . These are all active pharmaceutical ingredients used in various drugs.

- Synthesis of Other Compounds : Aminomethyl propanol can be produced by the hydrogenation of 2-aminoisobutyric acid or its esters . It is typically sold as a solution of the material in water, for which different concentrations are available .

- Properties : Aminomethyl propanol is soluble in water and about the same density as water . It has a melting point of 30–31 °C and a boiling point of 165.5 °C .

- Hazards : It is classified as an irritant and has hazard statements H315, H319, H412 . Precautionary measures include avoiding contact with skin and eyes, and not releasing to the environment .

- Synthesis of Other Compounds : Aminomethyl propanol can be produced by the hydrogenation of 2-aminoisobutyric acid or its esters . It is typically sold as a solution of the material in water, for which different concentrations are available .

- Properties : Aminomethyl propanol is soluble in water and about the same density as water . It has a melting point of 30–31 °C and a boiling point of 165.5 °C .

- Hazards : It is classified as an irritant and has hazard statements H315, H319, H412 . Precautionary measures include avoiding contact with skin and eyes, and not releasing to the environment .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-amino-2-methylpropan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO.ClH/c1-4(2,6)3-5;/h6H,3,5H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZPAJUSRVJDTMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50495745 | |

| Record name | 1-Amino-2-methylpropan-2-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50495745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Amino-2-methylpropan-2-ol hydrochloride | |

CAS RN |

30533-50-7 | |

| Record name | 1-Amino-2-methylpropan-2-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50495745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Amino-2-methyl-propan-2-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1'-Boc-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine]](/img/structure/B112361.png)

![5-Adamantan-1-yl-[1,3,4]thiadiazol-2-ylamine](/img/structure/B112380.png)

![1H-1,4-Benzodiazepine-1-acetic acid, 5-cyclohexyl-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,3-dihydro-2-oxo-](/img/structure/B112381.png)